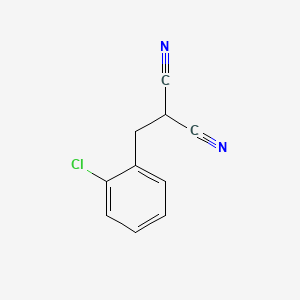
Tribromochlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromochlorosilane is a chemical compound with the formula Br₃ClSi It is known for its unique structure, consisting of three bromine atoms and one chlorine atom bonded to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribromochlorosilane can be synthesized through the direct reaction of silicon tetrachloride (SiCl₄) with bromine (Br₂) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting silicon with a mixture of bromine and chlorine gases. This process requires precise control of reaction parameters to maximize yield and purity. The reaction is usually carried out in a reactor designed to handle corrosive gases and high temperatures.
Chemical Reactions Analysis
Types of Reactions: Tribromochlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine or chlorine atoms.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions, but the reaction rate can be increased by using acidic or basic catalysts.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as alkoxysilanes, aminosilanes, or thiol-silanes can be formed.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrogen halides (HBr and HCl).
Scientific Research Applications
Tribromochlorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tribromochlorosilane involves its reactivity with nucleophiles and water. The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of bromine or chlorine atoms and the formation of new silicon-containing compounds. In hydrolysis reactions, the silicon atom reacts with water to form silanols and hydrogen halides.
Comparison with Similar Compounds
Trichlorosilane (HCl₃Si): A related compound with three chlorine atoms bonded to silicon.
Tribromosilane (HBr₃Si): Similar to tribromochlorosilane but lacks the chlorine atom.
Silicon Tetrachloride (SiCl₄): A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other silicon halides. This makes it valuable for specific applications where tailored reactivity is required.
Properties
CAS No. |
13465-76-4 |
|---|---|
Molecular Formula |
Br3ClSi |
Molecular Weight |
303.25 g/mol |
IUPAC Name |
tribromo(chloro)silane |
InChI |
InChI=1S/Br3ClSi/c1-5(2,3)4 |
InChI Key |
KDSIMFNFMPPQRD-UHFFFAOYSA-N |
Canonical SMILES |
[Si](Cl)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
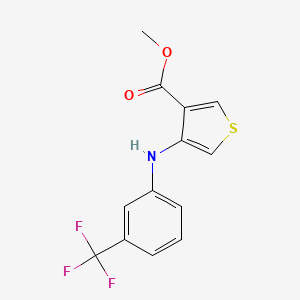
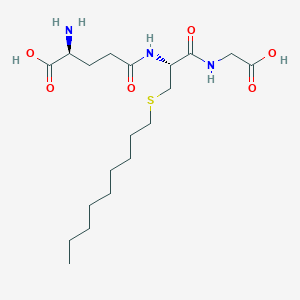
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)

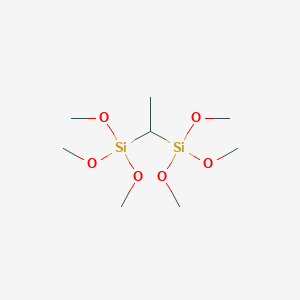
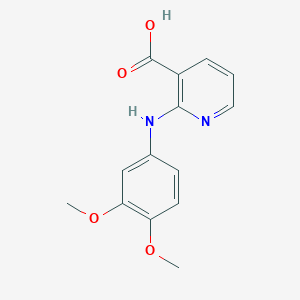
![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)

![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
